N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide
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Overview
Description
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Mechanism of Action
Target of Action
Similar compounds have been studied for their antimicrobial and antiproliferative activities . These compounds are often designed to combat drug resistance in pathogens and cancerous cells .
Mode of Action
Similar compounds have been shown to exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids . In the context of antiproliferative activity, these compounds often interact with specific receptors in cancer cells .
Biochemical Pathways
Similar compounds have been shown to interfere with the biosynthesis of bacterial lipids, which could affect a variety of metabolic pathways .
Pharmacokinetics
Similar compounds have been evaluated for their promising adme properties .
Result of Action
Similar compounds have demonstrated promising antimicrobial and antiproliferative activities . For instance, some compounds have shown significant activity against the oestrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7) .
Action Environment
The effectiveness of similar compounds can be influenced by various factors, including the presence of other substances, ph levels, temperature, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide typically involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form 4-(4-bromophenyl)-1,3-thiazole-2-amine. This intermediate is then reacted with 4-(diethylsulfamoyl)benzoyl chloride under appropriate conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted thiazole compounds.
Scientific Research Applications
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of other biologically active molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide include:
- 4-(4-bromophenyl)-1,3-thiazole-2-amine
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
- [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the thiazole and sulfonamide moieties, which contribute to its diverse biological activities. This compound has shown promising results in antimicrobial and anticancer studies, making it a valuable candidate for further research and development .
Properties
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O3S2/c1-3-24(4-2)29(26,27)17-11-7-15(8-12-17)19(25)23-20-22-18(13-28-20)14-5-9-16(21)10-6-14/h5-13H,3-4H2,1-2H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSWYGMLDMGGQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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